molecular formula C26H34N4O2 B2614172 N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922069-75-8

N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2614172
CAS No.: 922069-75-8
M. Wt: 434.584
InChI Key: DUNXVZZTEDQQHA-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would depend on the specific structure and functional groups of the compound.

    Mode of action

    The mode of action of indole derivatives can vary widely, depending on their specific structure and the receptors they bind to . The mode of action of “this compound” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would need to be determined through experimental studies.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “this compound” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would be related to the receptors it binds to and the downstream effects of this binding.

    Result of action

    The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects . The effects of “this compound” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” would be related to its specific targets and mode of action.

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-19-6-8-20(9-7-19)17-27-25(31)26(32)28-18-24(30-13-4-3-5-14-30)21-10-11-23-22(16-21)12-15-29(23)2/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNXVZZTEDQQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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